![molecular formula C6H7N3O4 B104521 (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 187235-08-1](/img/structure/B104521.png)
(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Overview
Description
“(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” is a chemical compound with the molecular weight of 140.14 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,3-oxazinan-2-ones, which is a class of compounds that “(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” belongs to, can be achieved starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2O2/c9-5-3-8-2-1-7-6(8)10-4-5/h1-2,5,9H,3-4H2 . This code provides a unique identifier for the compound and can be used to generate a 2D structure diagram.
Chemical Reactions Analysis
The synthesis of 1,3-oxazinan-2-ones involves a high yielding synthesis starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .
Physical And Chemical Properties Analysis
“(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” is a liquid at room temperature . It has a molecular weight of 140.14 .
Scientific Research Applications
Synthesis of Bioactive Molecules
The compound is utilized in the synthesis of various bioactive molecules. Its structure serves as a building block for creating α-methylene-γ-butyrolactones and γ-butyrolactams, which are compounds with significant pharmacological properties .
Development of Therapeutic Agents
Due to its structural features, (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is instrumental in the development of therapeutic agents. It’s part of the scaffold of 1,3-oxazin-6-ones, which are present in many bioactive or therapeutic agents .
Organic Synthesis
This compound is involved in organic synthesis processes, particularly in the creation of [1,2]isoxazolidin-5-ones and [1,2]oxazin-6-ones through reactions with functional allyl bromide derivatives .
Nucleophilic Reactivity Studies
Researchers use (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol to study nucleophilic reactivity. It acts as an N, O-centered tandem nucleophile, which is crucial for understanding reaction mechanisms in organic chemistry .
Access to Uncommon Six-Member Structures
The compound provides a route to generate uncommon six-member structures bearing the N-O linkage, which are important for the study of new chemical entities .
Cycloaddition Reactions
It is also used in cycloaddition reactions, a type of chemical synthesis that creates complex cyclic molecules, which is a fundamental process in the creation of various pharmaceuticals .
Tandem Reactions
(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a key participant in tandem reactions, which are sequences of reactions where the product of one reaction serves as the starting material for the next .
Ring-Closing Metathesis
Lastly, it’s used in ring-closing metathesis, a powerful method in organic chemistry for constructing cyclic olefins from acyclic dienes .
Safety and Hazards
properties
IUPAC Name |
(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPMGBWSFUHEN-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435977 | |
Record name | (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
CAS RN |
187235-08-1 | |
Record name | (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structure-activity relationship (SAR) study conducted on biphenyl analogues of PA-824, and how does it relate to the parent compound (6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol?
A1: The study focused on modifying the structure of PA-824, which is synthesized from (6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol by attaching various substituents. The researchers aimed to understand how these modifications impacted the drug's antitubercular activity. They found that para-linked biaryl analogues were the most potent, followed by meta-linked and ortho-linked analogues []. Furthermore, potency correlated with lipophilicity and the electron-withdrawing nature of the substituents []. This information is crucial for designing more effective tuberculosis drugs derived from (6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol.
Q2: How does the stability of the biphenyl analogues of PA-824 relate to their in vivo efficacy?
A2: Researchers discovered a strong correlation between a compound's stability against microsomal metabolism and its effectiveness within a living organism []. This suggests that compounds more resistant to metabolic breakdown remain active longer and exhibit greater efficacy in combating Mycobacterium tuberculosis infection.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.